An In-Depth Technical Guide to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone (CAS 66108-30-3)
An In-Depth Technical Guide to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone (CAS 66108-30-3)
Abstract: This technical guide provides a comprehensive overview of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, CAS 66108-30-3, a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, detailed synthetic routes with mechanistic insights, spectroscopic characterization, and notable applications, particularly its role as a precursor in the synthesis of high-value molecules like the anti-asthmatic drug Pranlukast. The guide emphasizes the rationale behind synthetic strategies and provides detailed protocols to ensure reproducibility and understanding.
Compound Identification and Physicochemical Properties
2'-Hydroxy-5'-methyl-3'-nitroacetophenone is an aromatic ketone characterized by hydroxyl, methyl, and nitro functional groups attached to the acetophenone framework.[1] These groups dictate its chemical reactivity, solubility, and potential for hydrogen bonding.[1] Its appearance is typically a yellow to orange crystalline solid.[1][2]
The core properties of the compound are summarized below:
| Identifier | Value | Reference(s) |
| CAS Number | 66108-30-3 | [3] |
| Molecular Formula | C₉H₉NO₄ | [1][3] |
| Molecular Weight | 195.17 g/mol | [3][4] |
| IUPAC Name | 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone | |
| Synonyms | 2-Acetyl-4-methyl-6-nitrophenol | [2] |
| Appearance | Light yellow to orange powder or crystalline solid | [1][2] |
| Melting Point | 133-136 °C | [3] |
| Solubility | Soluble in common organic solvents | [1] |
Synthesis and Mechanistic Insights
The primary route to 2'-Hydroxy-5'-methyl-3'-nitroacetophenone is through the electrophilic aromatic substitution of its precursor, 2'-Hydroxy-5'-methylacetophenone. Understanding the synthesis of the precursor is equally crucial for an efficient overall process.
Primary Synthetic Pathway: Electrophilic Nitration
The synthesis is achieved by the direct nitration of 2'-Hydroxy-5'-methylacetophenone, typically using a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid.[3][5]
Causality of Regioselectivity: The outcome of this reaction is governed by the directing effects of the functional groups on the aromatic ring.
-
The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director.
-
The acetyl group (-COCH₃) is a deactivating group and a meta-director.
The incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions that are electronically favorable. The 3'-position is ortho to the strongly activating hydroxyl group and meta to the deactivating acetyl group.[5][6] This alignment of directing effects strongly favors the formation of the 3'-nitro isomer, making this a highly regioselective reaction.[5]
Caption: Electrophilic nitration of the precursor to yield the target compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a generalized procedure based on standard nitration reactions of activated aromatic rings.[5][6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Agent: While cooling, slowly add concentrated nitric acid (1.1 equivalents) to the dropping funnel.
-
Nitration: Add the nitric acid dropwise to the stirred solution of the acetophenone, ensuring the internal temperature is maintained between 0 °C and 5 °C. Low temperatures are crucial to control the exothermic reaction and prevent the formation of undesired isomers or polynitrated byproducts.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water. This will cause the product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.[7]
Synthesis of the Precursor via Fries Rearrangement
The starting material, 2'-hydroxy-5'-methylacetophenone, is itself a valuable compound. A common and efficient method for its synthesis is the Fries Rearrangement of p-cresyl acetate.[8][9] This reaction involves the Lewis acid-catalyzed intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone.[8][9] The acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.[8]
Caption: Two-step workflow from p-cresol to the final nitrated product.
Spectroscopic and Structural Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While actual spectra depend on the instrument and conditions, the expected features can be predicted from the molecular structure.
-
¹H NMR Spectroscopy: The spectrum should show distinct signals for:
-
A singlet for the phenolic hydroxyl proton (-OH), typically downfield.
-
Two singlets in the aromatic region for the two non-equivalent aromatic protons.
-
A singlet around 2.5 ppm for the three protons of the acetyl group (-COCH₃).
-
A singlet around 2.3 ppm for the three protons of the methyl group (-CH₃).
-
-
¹³C NMR Spectroscopy: The spectrum will display nine distinct carbon signals, including a signal for the carbonyl carbon of the ketone (~204 ppm), and signals for the six aromatic carbons (with C-O, C-N, and C-C showing characteristic shifts), and the two methyl carbons.[10]
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), the C=O stretch of the ketone (~1650 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) should appear at an m/z corresponding to the molecular weight of 195.17.[4]
Applications in Synthetic Chemistry
2'-Hydroxy-5'-methyl-3'-nitroacetophenone is not typically an end-product but rather a versatile intermediate for constructing more complex molecules.
Key Intermediate for Pranlukast
A primary application of this compound is in the pharmaceutical industry as a crucial intermediate for the synthesis of Pranlukast.[7][11] Pranlukast is a leukotriene receptor antagonist used for the management of bronchial asthma and allergic rhinitis.[7] The synthetic pathway involves the chemical reduction of the nitro group on 2'-hydroxy-5'-methyl-3'-nitroacetophenone to an amino group, yielding 2'-hydroxy-3'-amino-5'-methylacetophenone, which is then elaborated further.
Caption: Synthetic progression from the nitro compound to Pranlukast.
Precursor for Heterocyclic Compounds
This acetophenone derivative can undergo base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[12] This reaction forms α,β-unsaturated ketones known as chalcones.[10] These chalcone derivatives, such as (E)-1-(2-hydroxy-5-methyl-3-nitrophenyl)-3-phenylprop-2-en-1-one, are important precursors for the synthesis of flavones and other biologically active heterocyclic compounds.[12]
Safety and Handling
As with any laboratory chemical, proper handling is essential. 2'-Hydroxy-5'-methyl-3'-nitroacetophenone is classified as an irritant.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Data sourced from PubChem and Sigma-Aldrich.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
For handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.
-
Store in a cool, dry place away from incompatible materials.
References
-
Breit, B., et al. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link]
-
Indian Journal of Chemistry. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. PubChem. Retrieved from [Link]
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ResearchGate. (2019). How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. Retrieved from [Link]
- Google Patents. (n.d.). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
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Chula Digital Collections. (2022). Electrochemical cyclization of chalcones for synthesis of flavones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes for 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT). Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Hidroxi-5-metil-3-nitroacetofenona. Retrieved from [Link]
- Google Patents. (n.d.). CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.
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Human Metabolome Database. (n.d.). Showing metabocard for 2'-Hydroxy-5'-methylacetophenone (HMDB0032592). Retrieved from [Link]
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Chegg.com. (2022). The nitration of 2-hydroxy acetophenone results in. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Retrieved from [Link]
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